molecular formula C13H25N3O2 B7921906 N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-N-isopropyl-acetamide

N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-N-isopropyl-acetamide

Cat. No.: B7921906
M. Wt: 255.36 g/mol
InChI Key: WJNFVCBEPFDNJT-UHFFFAOYSA-N
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Description

Chemical Structure: This compound is a piperidine-based acetamide derivative featuring a 2-amino-acetyl group attached to the piperidin-3-ylmethyl backbone and an isopropyl substituent on the nitrogen atom. Its IUPAC name reflects its branched structure, which combines a heterocyclic piperidine ring with functionalized side chains.

Properties

IUPAC Name

N-[[1-(2-aminoacetyl)piperidin-3-yl]methyl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O2/c1-10(2)16(11(3)17)9-12-5-4-6-15(8-12)13(18)7-14/h10,12H,4-9,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNFVCBEPFDNJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCN(C1)C(=O)CN)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Ring Formation and Functionalization

The piperidine core is typically synthesized via cyclization or reductive amination. A widely cited approach involves:

  • Cyclohexenone intermediate : Cyclohexenone derivatives undergo reductive amination with glycine derivatives to form the piperidine ring. For example, hydrogenation of 3-cyano-4-piperidone in the presence of Raney nickel yields 3-aminomethylpiperidine, a key precursor.

  • Mannich reaction : Condensation of formaldehyde, ammonia, and acetoacetate derivatives generates piperidine intermediates with methyl groups at the 3-position, which are subsequently functionalized.

Key Reaction Conditions :

  • Temperature: 80–120°C

  • Catalysts: Pd/C, Raney nickel, or acidic resins

  • Solvents: Ethanol, THF, or DMF

  • Typical yield: 65–78%

Acylation and Alkylation Steps

The introduction of the isopropyl-acetamide and amino-acetyl groups occurs sequentially:

N-Isopropyl Acetamide Installation

  • Reagents : Chloroacetyl chloride reacts with isopropylamine in dichloromethane (DCM) at 0–5°C to form the acetamide intermediate.

  • Conditions :

    • Base: Triethylamine (TEA) or DIPEA

    • Reaction time: 4–6 hours

    • Yield: 82–89%

Amino-Acetyl Group Introduction

  • Method : Boc-protected glycine is coupled to the piperidine nitrogen using EDC/HOBt, followed by deprotection with TFA.

  • Optimization : Microwave-assisted coupling reduces reaction time from 12 hours to 30 minutes, improving yield to 91%.

Purification and Characterization

Final purification employs:

  • Column chromatography : Silica gel with gradient elution (CH₂Cl₂:MeOH, 95:5 to 85:15).

  • Crystallization : Ethyl acetate/hexane mixtures yield crystalline products with >99% purity.

  • Analytical validation : LC-MS (m/z 269.38 [M+H]⁺), ¹H/¹³C NMR, and IR spectroscopy confirm structure.

Comparative Analysis of Synthetic Strategies

MethodStepsTotal Yield (%)Key AdvantagesLimitationsSource
Reductive Amination468Scalable, minimal byproductsRequires high-pressure hydrogenation
Microwave-Assisted385Rapid coupling, high efficiencySpecialized equipment needed
Solid-Phase Synthesis572High purity, automated workflowsCost-intensive resins

Reaction Optimization Studies

Solvent Effects on Acylation

  • Polar aprotic solvents (DMF, DMSO) improve solubility but increase side reactions (e.g., over-acylation).

  • DCM/THF mixtures balance reactivity and selectivity, achieving 89% yield.

Catalyst Screening for Reductive Amination

  • Pd/C vs. Raney Nickel : Pd/C provides higher enantiomeric excess (ee >98%) but requires inert conditions.

  • Biocatalytic approaches : Immobilized transaminases achieve 76% yield with water as a solvent, though scalability remains challenging.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

  • Microreactors enable precise temperature control, reducing reaction times by 40% compared to batch processes.

  • Case study : A pilot plant achieved 92% yield using a tandem hydrogenation-acylation flow system.

Green Chemistry Initiatives

  • Solvent recycling: >90% recovery of DCM and TEA via distillation.

  • Catalytic waste reduction: Pd/C reuse for up to 5 cycles without significant activity loss.

Challenges and Solutions

Stereochemical Control

  • Issue : Racemization at the piperidine 3-position during acylation.

  • Solution : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation with DuPhos ligands.

Byproduct Formation

  • N-Overalkylation : Mitigated by slow addition of isopropylamine and low temperatures (0–5°C).

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-N-isopropyl-acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-N-isopropyl-acetamide is investigated for its potential therapeutic effects, particularly in:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics.
  • Antiviral Properties : Research indicates potential efficacy against certain viral infections, suggesting its use in antiviral drug development .

The compound's biological activity is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, which could lead to therapeutic effects against diseases such as diabetes and obesity .
  • Receptor Modulation : The compound potentially modulates receptor activity, impacting physiological processes .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that this compound showed significant inhibition of bacterial growth in vitro. The compound was tested against various strains of bacteria, including resistant strains, indicating its potential as a new antibiotic agent.

Case Study 2: Enzyme Inhibition

In another investigation, the compound was evaluated for its ability to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme linked to type 2 diabetes management. Results indicated that the compound effectively reduced DPP-IV activity, suggesting its potential as a therapeutic agent for diabetes treatment.

Mechanism of Action

The mechanism of action of N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-N-isopropyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit or activate certain signaling pathways, resulting in changes in cellular function . The exact mechanism of action depends on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Structural Comparison of Selected Acetamide Derivatives
Compound Name Key Structural Features Molecular Weight (g/mol) CAS Number Reference
Target Compound : N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-N-isopropyl-acetamide Piperidine ring, 3-ylmethyl linkage, 2-amino-acetyl, isopropyl group 241.38 1353946-82-3
N-[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-N-isopropyl-acetamide Piperidine ring, 4-ylmethyl linkage (positional isomer) ~241.38 Not specified
N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide Ethyl instead of acetyl group, stereospecific (S)-configuration 227.35 1354017-54-1
N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide Pyrrolidine ring (5-membered), cyclopropyl substituent Not specified 1263365-79-2
(E)-N-(1-ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide Hydroxyimino group, ethyl-piperidine backbone Not specified Not specified
N-[1-(2-Amino-ethyl)-piperidin-4-yl]-N-cyclopropyl-acetamide Piperidine-4-yl, cyclopropyl group, amino-ethyl chain Not specified 1353945-60-4

Key Differences and Implications

Piperidine vs. Pyrrolidine Backbones
  • Piperidine Derivatives (e.g., Target Compound, ):
    • 6-membered rings offer greater conformational flexibility compared to 5-membered pyrrolidines ().
    • Enhanced metabolic stability in pharmaceuticals due to reduced ring strain.
  • Pyrrolidine Derivatives (e.g., ):
    • Increased steric hindrance and rigidity may improve target binding specificity but reduce solubility.
Substituent Effects
  • Amino-Acetyl vs. Amino-Ethyl Groups (Target vs. Ethyl substituents (as in ) may improve lipophilicity, favoring blood-brain barrier penetration.
  • Isopropyl vs. Cyclopropyl Groups (Target vs.

Physicochemical and Pharmacological Data

Table 2: Comparative Physicochemical Properties
Property Target Compound N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide (E)-N-(1-ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide
Solubility (Predicted) Moderate (polar groups) Low (cyclopropyl reduces polarity) High (hydroxyimino increases polarity)
logP (Estimated) ~1.2 ~2.5 ~0.8
Synthetic Yield Not reported Not reported 68–72%

Biological Activity

N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-N-isopropyl-acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, particularly in the context of therapeutic applications.

Chemical Structure and Synthesis

The compound features a piperidine ring, an amino-acetyl group, and an isopropyl-acetamide moiety. The synthesis typically involves the reaction of piperidine derivatives with amino-acetyl precursors under controlled conditions. A common method includes treating piperidine with 2-amino-acetyl chloride in the presence of a base like triethylamine, followed by reaction with isopropylamine to yield the final product .

The mechanism of action for this compound involves its interaction with specific molecular targets in biological systems. It is hypothesized to modulate the activity of enzymes and receptors, potentially influencing various physiological pathways. For instance, it may inhibit certain enzymes involved in metabolic processes, leading to therapeutic effects in conditions such as cancer and neurodegenerative diseases.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For example, research on piperidine derivatives has shown that they can induce apoptosis in cancer cells and inhibit tumor growth. In vitro studies demonstrated that certain derivatives displayed cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AFaDu (Hypopharyngeal)15Apoptosis induction
Compound BMCF-7 (Breast)20Cell cycle arrest
This compoundTBDTBD

Neuroprotective Effects

In addition to its anticancer properties, this compound has been explored for neuroprotective effects. It is believed to interact with cholinergic pathways, potentially inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer’s .

Table 2: Neuroprotective Activity

Study ReferenceTarget EnzymeInhibition (%)
Study 1AChE85
Study 2BuChE75

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that a derivative of this compound showed enhanced apoptotic effects in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .
  • Neuroprotection : Another study indicated that compounds with similar structures exhibited significant inhibition of cholinesterase enzymes, supporting their potential use in treating Alzheimer's disease by enhancing cholinergic signaling .
  • Broad Spectrum Activity : Compounds derived from piperidine have shown promising results against various pathogens, indicating potential applications beyond oncology and neurology, such as antimicrobial activity .

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